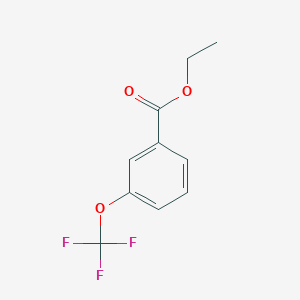

Ethyl 3-(trifluoromethoxy)benzoate

Descripción general

Descripción

Ethyl 3-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C10H9F3O31. It is a derivative of benzoic acid, with a trifluoromethoxy group attached to the benzene ring1.

Synthesis Analysis

The synthesis of trifluoromethoxy compounds like Ethyl 3-(trifluoromethoxy)benzoate has been a subject of research due to their importance in pharmaceuticals and agrochemicals23. A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported2. The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base2.

Molecular Structure Analysis

The molecular structure of Ethyl 3-(trifluoromethoxy)benzoate consists of a benzene ring with a trifluoromethoxy group and an ethyl ester group attached to it4. The IUPAC name for this compound is ethyl 3-(trifluoromethoxy)benzoate4.

Chemical Reactions Analysis

Trifluoromethoxylation reactions have been developed using trifluoromethyl sulfonates (TFMS) and (E)-O-trifluoromethyl-benzaldoximes (TFBO)3. These reactions have been applied to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules2.

Physical And Chemical Properties Analysis

Ethyl 3-(trifluoromethoxy)benzoate has a molecular weight of 218.17 g/mol4. It has a topological polar surface area of 26.3 Ų and a complexity of 2704.

Aplicaciones Científicas De Investigación

Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts : This research discusses the synthesis of esters like ethyl benzoate through reactions involving carboxylic acid, suggesting a potential application of Ethyl 3-(trifluoromethoxy)benzoate in esterification processes (Mitsunobu & Yamada, 1967).

X-ray Analysis of Self-Assembling Columnar Structure by Highly Tapered Molecules : This study examines the structure of materials used in synthesizing polymers, indicating the potential use of Ethyl 3-(trifluoromethoxy)benzoate in polymer chemistry and self-assembling materials (Chvalun et al., 1998).

Fluorophobic Effect in the Self-Assembly of Polymers and Model Compounds : This research describes the synthesis and characterization of compounds with tapered building blocks, where Ethyl 3-(trifluoromethoxy)benzoate might be used to study the self-assembly and supramolecular columns in polymers (Johansson et al., 1996).

Stabilization of Hexagonal Columnar Mesophase by Semifluorination : This study highlights the role of fluorination in stabilizing the mesophase of compounds, hinting at the relevance of Ethyl 3-(trifluoromethoxy)benzoate in understanding the impact of fluorination in material science (Percec et al., 1995).

Influence of Fluorine Atoms on Benzoate Derivatives : This research investigates trifluoro-substituted benzoate derivatives, which can include Ethyl 3-(trifluoromethoxy)benzoate, to understand their mesomorphic behavior and potential applications in liquid crystal technology (Cruz et al., 2001).

Safety And Hazards

Ethyl 3-(trifluoromethoxy)benzoate may cause skin irritation, serious eye irritation, and respiratory irritation5. It is harmful if swallowed5. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area5.

Direcciones Futuras

The development of new reagents and strategies for trifluoromethoxylation has received increasing attention in recent years3. The OCF3 group, which is present in Ethyl 3-(trifluoromethoxy)benzoate, has good metabolic stability, suitable lipophilicity, and special electrical properties, which can modify the properties of drugs and material molecules3. Therefore, the future direction in this field could involve the development of new trifluoromethoxylation reagents and methods3.

Propiedades

IUPAC Name |

ethyl 3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-15-9(14)7-4-3-5-8(6-7)16-10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDRBQIYYNXADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591479 | |

| Record name | Ethyl 3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(trifluoromethoxy)benzoate | |

CAS RN |

677713-01-8 | |

| Record name | Ethyl 3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)